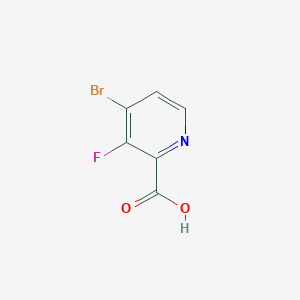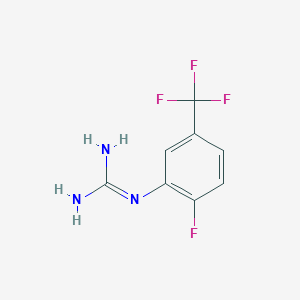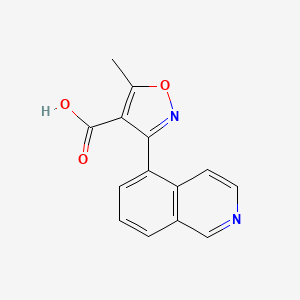
3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid is a heterocyclic compound that features both isoquinoline and isoxazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid typically involves the formation of the isoxazole ring followed by the introduction of the isoquinoline moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-isoquinolylhydrazine with methyl isopropyl ketone in glacial acetic acid at reflux can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve yield and efficiency.
化学反应分析
Types of Reactions
3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The isoquinoline and isoxazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry .
相似化合物的比较
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of alkaloids and other compounds.
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom, used in various chemical syntheses.
Uniqueness
3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid is unique due to the combination of isoquinoline and isoxazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
属性
分子式 |
C14H10N2O3 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC 名称 |
3-isoquinolin-5-yl-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c1-8-12(14(17)18)13(16-19-8)11-4-2-3-9-7-15-6-5-10(9)11/h2-7H,1H3,(H,17,18) |
InChI 键 |
KOCKNIQRSYAZFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C2=CC=CC3=C2C=CN=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


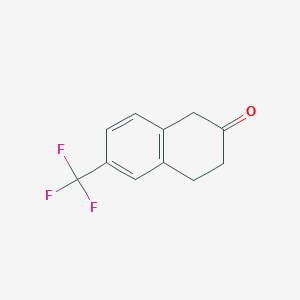
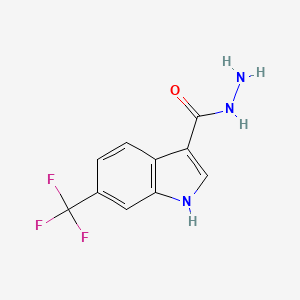
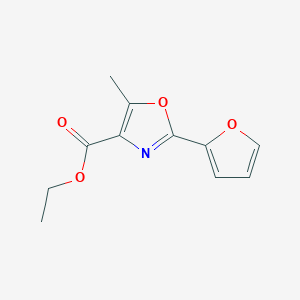
![(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B13681207.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)

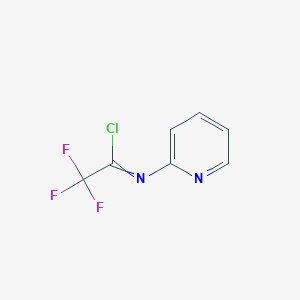
![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)
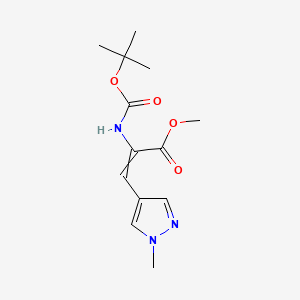
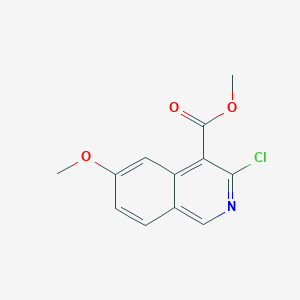
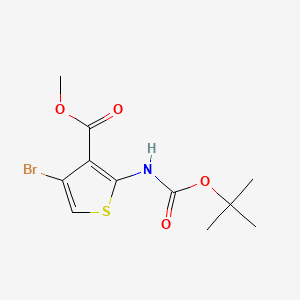
![7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13681236.png)
